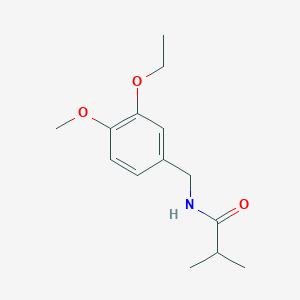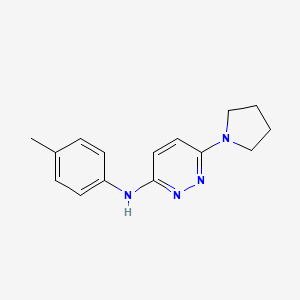![molecular formula C22H31FN4O B5346680 1-(4-fluorobenzyl)-2-isopropyl-4-[4-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5346680.png)
1-(4-fluorobenzyl)-2-isopropyl-4-[4-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzyl)-2-isopropyl-4-[4-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane is a chemical compound that has been extensively studied in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to have several biochemical and physiological effects, which make it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-(4-fluorobenzyl)-2-isopropyl-4-[4-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane is not fully understood. However, it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the central nervous system. This compound is known to enhance the activity of the GABA-A receptor, leading to its anxiolytic and analgesic effects.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound also has analgesic effects, which are believed to be due to its ability to enhance the activity of the GABA-A receptor. Additionally, this compound has anxiolytic effects, which are also believed to be due to its ability to enhance the activity of the GABA-A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-fluorobenzyl)-2-isopropyl-4-[4-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane has several advantages and limitations for lab experiments. One advantage is that it has potent anti-inflammatory, analgesic, and anxiolytic effects, which make it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity. Additionally, this compound has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-fluorobenzyl)-2-isopropyl-4-[4-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane. One direction is to further investigate its mechanism of action, which could lead to the development of more potent and selective compounds. Another direction is to explore its potential applications in the treatment of cancer and other neurological disorders. Additionally, further research could be done to optimize its solubility and pharmacokinetic properties, which could improve its efficacy as a drug candidate.
Synthesemethoden
The synthesis of 1-(4-fluorobenzyl)-2-isopropyl-4-[4-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane involves the reaction of 4-fluorobenzylamine with 4-(1H-pyrazol-1-yl)butanoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then reacted with isopropylmagnesium chloride in the presence of copper iodide and tetrahydrofuran. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorobenzyl)-2-isopropyl-4-[4-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to have potent anti-inflammatory, analgesic, and anxiolytic effects. It has also been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]-4-pyrazol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FN4O/c1-18(2)21-17-26(22(28)6-3-14-27-15-4-11-24-27)13-5-12-25(21)16-19-7-9-20(23)10-8-19/h4,7-11,15,18,21H,3,5-6,12-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTSHISSGJHMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCCN1CC2=CC=C(C=C2)F)C(=O)CCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(5-methylisoxazol-3-yl)methyl]acetamide](/img/structure/B5346625.png)
![ethyl 1-[3-(2,3-dimethylphenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5346633.png)
![9-imino-12-(2-thienyl)-10,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile](/img/structure/B5346642.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5346653.png)
![4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine](/img/structure/B5346655.png)
![N-(4-fluorophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5346659.png)
![1-[(2,2-difluorocyclopropyl)carbonyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5346664.png)

![4-methyl-3-[(2-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5346672.png)
![1'-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5346678.png)
![2-[5-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5346693.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-L-histidinamide dihydrochloride](/img/structure/B5346696.png)